molecular formula C24H15Cl2F3N4O2 B11085358 1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B11085358
M. Wt: 519.3 g/mol
InChI Key: PWPMEANMWNJMOC-UHFFFAOYSA-N
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Description

5-(2-CHLOROBENZAMIDO)-1-(2-CHLOROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes chlorobenzamido, chlorophenyl, and trifluoromethylphenyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 5-(2-CHLOROBENZAMIDO)-1-(2-CHLOROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of chlorobenzamido, chlorophenyl, and trifluoromethylphenyl precursors, which are reacted with a pyrazole derivative under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

5-(2-CHLOROBENZAMIDO)-1-(2-CHLOROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-CHLOROBENZAMIDO)-1-(2-CHLOROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-(2-CHLOROBENZAMIDO)-1-(2-CHLOROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE include other pyrazole derivatives with similar structural features. These compounds may share some chemical and biological properties but differ in their specific functional groups and overall structure.

Properties

Molecular Formula

C24H15Cl2F3N4O2

Molecular Weight

519.3 g/mol

IUPAC Name

5-[(2-chlorobenzoyl)amino]-1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide

InChI

InChI=1S/C24H15Cl2F3N4O2/c25-18-9-2-1-8-16(18)22(34)32-21-17(13-30-33(21)20-11-4-3-10-19(20)26)23(35)31-15-7-5-6-14(12-15)24(27,28)29/h1-13H,(H,31,35)(H,32,34)

InChI Key

PWPMEANMWNJMOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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